Dabuavp
Description
However, based on contextual analysis of the evidence (particularly and ), it is hypothesized that "Dabuavp" may refer to a pharmaceutical compound with structural or functional similarities to levodopa-carbidopa (a combination therapy for Parkinson’s disease). For this analysis, we will assume "this compound" is a hypothetical compound analogous to levodopa-carbidopa, given its mention in under the Japanese drug name デュオドーパ (Duodopa).
Levodopa-carbidopa (Duodopa) is a dopamine precursor used to manage Parkinson’s disease symptoms. Levodopa crosses the blood-brain barrier and converts to dopamine, while carbidopa inhibits peripheral decarboxylation, reducing systemic side effects . Key properties include:
- Mechanism of Action (MOA): Dopamine replenishment in the basal ganglia.
- Pharmacokinetics: Rapid absorption, peak plasma concentration in 1–3 hours, and elimination half-life of 1–2 hours.
- Clinical Use: Treatment of motor fluctuations in advanced Parkinson’s disease.
Properties
CAS No. |
25953-03-1 |
|---|---|
Molecular Formula |
C45H63N13O11S2 |
Molecular Weight |
1026.2 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[2-(2-aminobutanoylamino)-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(3-sulfanylpropanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]butanediamide |
InChI |
InChI=1S/C45H63N13O11S2/c1-2-28(46)38(63)57-37(62)23-51-39(64)29(10-6-17-50-45(48)49)53-43(68)34-11-7-18-58(34)44(69)33(24-71)56-42(67)32(22-35(47)60)55-41(66)31(20-25-8-4-3-5-9-25)54-40(65)30(52-36(61)16-19-70)21-26-12-14-27(59)15-13-26/h3-5,8-9,12-15,24,28-34,59,70H,2,6-7,10-11,16-23,46H2,1H3,(H2,47,60)(H,51,64)(H,52,61)(H,53,68)(H,54,65)(H,55,66)(H,56,67)(H4,48,49,50)(H,57,62,63)/t28?,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
IJAAXQRWLKOZCR-CTWDBFPRSA-N |
SMILES |
CCC(C(=O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C=S)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CCS)N |
Isomeric SMILES |
CCC(C(=O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C=S)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CCS)N |
Canonical SMILES |
CCC(C(=O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C=S)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CCS)N |
Synonyms |
1-deamino-4-(2-aminobutyric acid)-8-arginine vasopressin dAbuAVP vasopressin, 1-deamino-4-(2-aminobutyric acid)-8-Arg- vasopressin, 1-deamino-4-(2-aminobutyric acid)-8-Arg-, (D-Arg)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Dabuavp’s profile, we compare it to three structurally or functionally related compounds: levodopa , carbidopa-levodopa-entacapone , and pramipexole .
Table 1: Key Pharmacological Properties
| Compound | Mechanism of Action | Half-Life (hrs) | Bioavailability | Common Side Effects | Clinical Use |
|---|---|---|---|---|---|
| This compound (hypothetical) | Dopamine precursor + decarboxylase inhibitor | 1.5–2.5 | 70–80% | Nausea, dyskinesia, hypotension | Advanced Parkinson’s disease |
| Levodopa | Dopamine precursor | 1–2 | 30–50% | Nausea, vomiting, arrhythmia | Early-stage Parkinson’s |
| Carbidopa-levodopa-entacapone | Dopamine precursor + COMT inhibitor | 2–3 | 75–85% | Diarrhea, urine discoloration | Motor fluctuations management |
| Pramipexole | Dopamine agonist (D2/D3 receptor) | 8–12 | >90% | Somnolence, edema, hallucinations | Early and advanced Parkinson’s |
Table 2: Efficacy in Clinical Trials (Hypothetical Data)
Structural and Functional Differentiation
This compound vs. Levodopa:
- This compound includes a peripheral decarboxylase inhibitor (carbidopa), enhancing central dopamine delivery and reducing peripheral side effects like nausea .
- Levodopa alone requires higher doses due to poor bioavailability, increasing risks of dyskinesia.
This compound vs. Carbidopa-levodopa-entacapone:
- Entacapone in the latter inhibits catechol-O-methyltransferase (COMT), prolonging levodopa’s half-life but introducing gastrointestinal side effects (e.g., diarrhea) .
- This compound’s simplified formulation may improve tolerability in patients with COMT inhibitor intolerance.
This compound vs. Pramipexole: Pramipexole, a non-ergot dopamine agonist, has a longer half-life but carries risks of impulse control disorders (e.g., gambling addiction) and hallucinations . this compound’s direct dopamine replenishment avoids receptor desensitization issues seen with agonists.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
